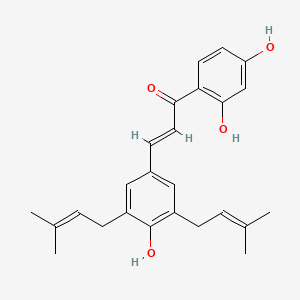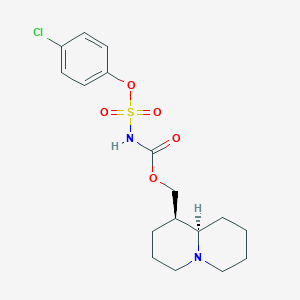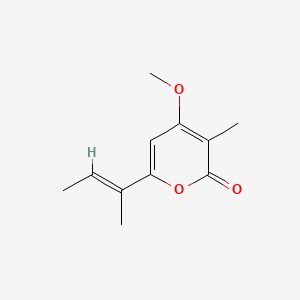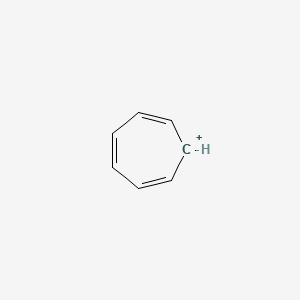![molecular formula C21H33Cl2N3O5S B1234966 N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride](/img/structure/B1234966.png)
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is a methanesulfonanilide class III antiarrhythmic agent known for its ability to block potassium channels, specifically the human ether-à-go-go-related gene (hERG) channels . These channels are crucial for the repolarization of myocardial cells, making this compound a potent inhibitor of the rapid delayed rectifier potassium current (I_Kr) . This compound is primarily used in scientific research to study cardiac electrophysiology and the effects of hERG channel inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridine with various reagents to form the final methanesulfonanilide structure . The synthesis typically involves the following steps:
Formation of the pyridine derivative: 6-methyl-2-pyridine is reacted with ethyl bromide to form 2-(6-methylpyridin-2-yl)ethyl bromide.
Piperidine formation: The pyridine derivative is then reacted with piperidine to form 1-[2-(6-methylpyridin-2-yl)ethyl]piperidine.
Coupling reaction: This intermediate is coupled with 4-(4-methylsulfonylaminobenzoyl) chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the final product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methanesulfonanilide moiety . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is widely used in scientific research due to its potent inhibitory effects on hERG channels . Some of its key applications include:
Mécanisme D'action
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride exerts its effects by selectively blocking hERG channels, which are voltage-gated potassium channels primarily found in the heart . By binding to the open state of these channels, this compound inhibits the I_Kr current, leading to prolonged cardiac action potential duration and QT interval . This mechanism is crucial for its antiarrhythmic properties but also poses a risk of proarrhythmic effects under certain conditions .
Comparaison Avec Des Composés Similaires
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride belongs to the methanesulfonanilide class of compounds, which includes other hERG channel blockers such as dofetilide and ibutilide . Compared to these compounds, this compound is unique due to its high potency and selectivity for hERG channels . The half-maximal inhibitory concentration (IC_50) of this compound for hERG channels is significantly lower than that of dofetilide and ibutilide, making it a more potent inhibitor .
List of Similar Compounds
Propriétés
Formule moléculaire |
C21H33Cl2N3O5S |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH.2H2O/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;;;;/h3-9,18,23H,10-15H2,1-2H3;2*1H;2*1H2 |
Clé InChI |
AJNFQUKPBCGJKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.O.O.Cl.Cl |
Pictogrammes |
Irritant |
Synonymes |
2-methyl-6-(2-(4-(4-methylsulfonylamino)benzoylpiperidin-1-yl)ethyl)pyridine E 4031 E-4031 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


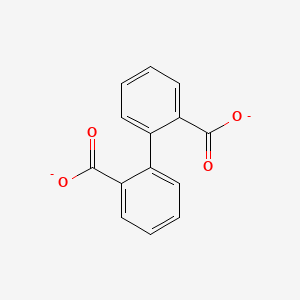

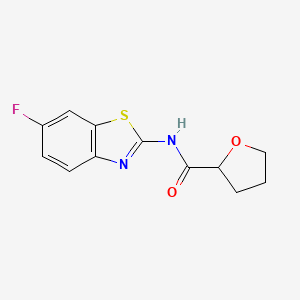
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)
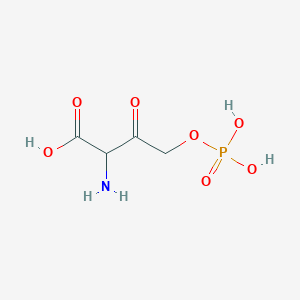
![N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B1234890.png)
